![molecular formula C25H25N3O B3960072 7-{mesityl[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3960072.png)
7-{mesityl[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Vue d'ensemble
Description
7-{mesityl[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MQ and has been extensively studied for its various biochemical and physiological effects. In
Applications De Recherche Scientifique
MQ has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of MQ is in the field of fluorescence microscopy. MQ has been shown to have excellent fluorescent properties and can be used as a fluorescent probe for various biological applications, including imaging and sensing. MQ has also been studied for its potential applications in cancer therapy. It has been shown to have anti-tumor activity in various cancer cell lines and has been proposed as a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of MQ is not fully understood, but it is believed to be related to its ability to interact with DNA and RNA. MQ has been shown to bind to DNA and RNA and inhibit their function. It has also been proposed that MQ may act as a chelating agent and interact with metal ions, which can lead to the formation of reactive oxygen species and ultimately induce cell death.
Biochemical and Physiological Effects:
MQ has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. MQ has also been shown to have antioxidant properties and can protect cells from oxidative damage. Additionally, MQ has been shown to have anti-inflammatory properties and can reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MQ in lab experiments is its fluorescent properties, which make it an excellent probe for imaging and sensing. Additionally, MQ has been shown to have low toxicity and can be used at high concentrations without causing significant harm to cells. However, one of the limitations of using MQ is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of MQ. One potential direction is to further explore its potential applications in cancer therapy. MQ has shown promising results in various cancer cell lines, and further studies are needed to determine its efficacy in vivo. Additionally, the mechanism of action of MQ is not fully understood, and further studies are needed to elucidate its mode of action. Finally, there is a need to develop new synthesis methods for MQ that can improve its solubility and make it more accessible for use in various scientific research fields.
Conclusion:
In conclusion, MQ is a unique chemical compound that has gained significant attention in the field of scientific research. Its fluorescent properties and potential applications in cancer therapy make it an excellent candidate for further study. The mechanism of action of MQ is not fully understood, and further studies are needed to elucidate its mode of action. Despite its limitations, MQ has shown promising results in various scientific research fields, and its potential applications are vast.
Propriétés
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(2,4,6-trimethylphenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-15-9-11-26-21(14-15)28-24(22-17(3)12-16(2)13-18(22)4)20-8-7-19-6-5-10-27-23(19)25(20)29/h5-14,24,29H,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYGOCRMUXRJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=C(C=C4C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(di-1H-indol-3-ylmethyl)-2-ethoxyphenoxy]acetic acid](/img/structure/B3959990.png)
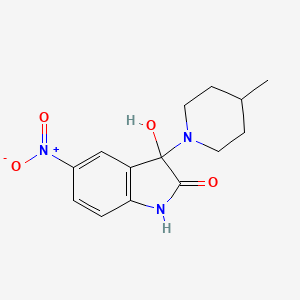
![3-({[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3959997.png)
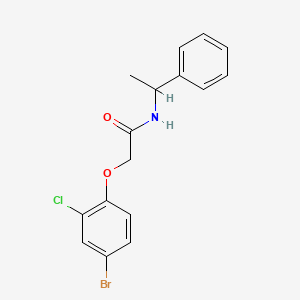
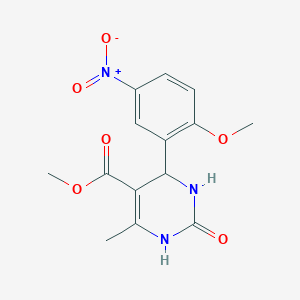
![4-chloro-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960030.png)
![6-(3,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960034.png)
![methyl 4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960036.png)
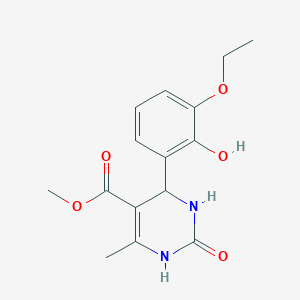
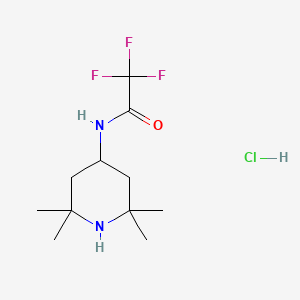
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3960047.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3960056.png)
![2-methyl-7-{[(6-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B3960063.png)
![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B3960070.png)